![molecular formula C23H14N6O B14458588 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- CAS No. 72102-67-1](/img/structure/B14458588.png)
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is a complex organic compound with the molecular formula C23H14N6O. This compound is characterized by the presence of azide groups attached to phenyl rings, which are further connected to an indenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- typically involves the reaction of 2H-inden-2-one with 4-azidobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s azide groups make it useful in bioconjugation reactions, such as click chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- involves its interaction with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and material science applications. The indenone core can also interact with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Inden-2-one, 1,3-dihydro-: A simpler analog without the azide groups.
2H-Inden-2-one, octahydro-: A saturated analog with different reactivity.
1,3-Bis[(4-azidophenyl)methylene]-2H-inden-2-one: A closely related compound with similar functional groups.
Uniqueness
2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro- is unique due to the presence of both the indenone core and the azide groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
72102-67-1 |
|---|---|
Molecular Formula |
C23H14N6O |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[[4-[[3-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxoinden-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C23H14N6O/c24-28-26-17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22(23(21)30)14-16-7-11-18(12-8-16)27-29-25/h1-14H |
InChI Key |
UITUXBBJOXKQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C2C=C1)C=C3C=CC(=N[N+]#N)C=C3)C=C4C=CC(=NN=[N-])C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


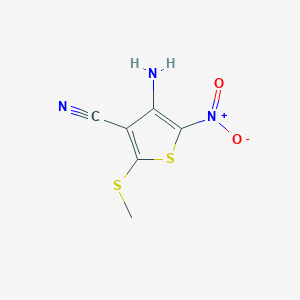
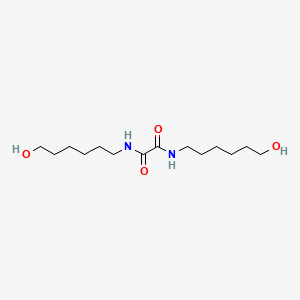
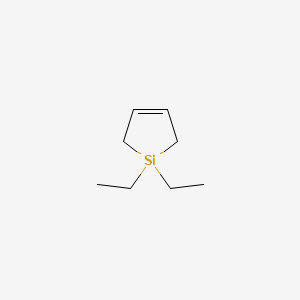
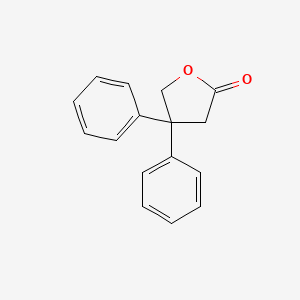
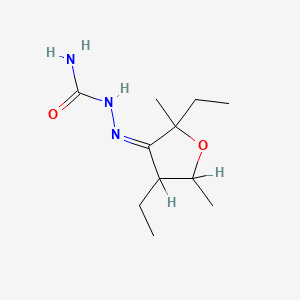
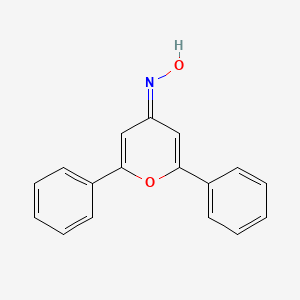
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
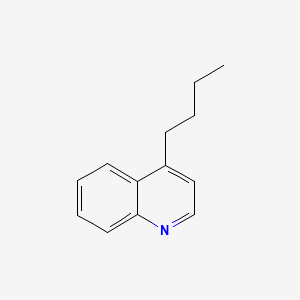
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)

